molecular formula C19H37NO3 B3050193 Palmitoyl sarcosine CAS No. 2421-33-2

Palmitoyl sarcosine

Cat. No.: B3050193
CAS No.: 2421-33-2
M. Wt: 327.5 g/mol
InChI Key: LFJJOPDNPVFCNZ-UHFFFAOYSA-N
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Description

Palmitoyl sarcosine is a fatty acyl sarcosine, which is an amide composed of a fatty acyl residue and sarcosine. It is commonly used in cosmetics as a hair conditioning agent and surfactant due to its ability to cleanse and condition hair .

Mechanism of Action

Target of Action

Palmitoyl sarcosine, a derivative of the amino acid sarcosine, primarily targets cysteine residues within many eukaryotic proteins . These proteins are involved in a variety of biological processes, including immune function . The attachment of palmitoyl groups to these proteins can alter their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .

Mode of Action

This compound interacts with its targets through a process known as protein S-palmitoylation . This is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . The process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate, respectively . This dynamic palmitoylation allows for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein function regulation . Palmitoylation significantly regulates protein function in a variety of biological processes . For instance, it plays crucial roles in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .

Pharmacokinetics

The reversible nature of protein palmitoylation suggests that the compound may be rapidly metabolized and its effects could be transient .

Result of Action

The result of this compound’s action is the alteration of the localization, stability, and function of target proteins . By modifying the membrane affinity of these proteins, this compound can change their subcellular localization and protein-protein interactions . This can significantly regulate protein function in various biological processes .

Biochemical Analysis

Biochemical Properties

This is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Cellular Effects

Palmitoyl sarcosine influences cell function by modulating protein activity and localization. It has been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of protein palmitoylation, a process that plays a crucial role in various biological systems .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in protein palmitoylation. It forms a thioester bond with cysteine residues on proteins, altering their hydrophobicity and influencing their function and localization . This modification can affect protein-protein interactions, enzyme activity, and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to modulate the levels of protein palmitoylation, influencing cellular processes over time . More specific studies on the temporal effects of this compound, including its stability and degradation, are needed.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as sarcosine have been studied. For instance, sarcosine has been shown to have dosage-dependent effects in animal models of conditions like schizophrenia .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein palmitoylation . . The metabolic effects of this compound could also include impacts on metabolic flux or metabolite levels, although specific studies are needed.

Transport and Distribution

This compound, like other lipid molecules, is likely transported and distributed within cells and tissues through various mechanisms. One key mechanism is through its role in protein palmitoylation, which can influence the localization and accumulation of proteins within cells .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its role in protein palmitoylation. This process can direct proteins to specific compartments or organelles within the cell . Specific studies on the subcellular localization of this compound are needed.

Preparation Methods

Palmitoyl sarcosine is synthesized through the condensation of sarcosine with palmitic acid. The reaction typically involves the use of sodium sarcosine and palmitic acid chloride . The process can be summarized as follows:

    Condensation Reaction: Sodium sarcosine reacts with palmitic acid chloride to form this compound.

    Neutralization: The resulting product can be neutralized to form sodium palmitoyl sarcosinate if desired.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Palmitoyl sarcosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Palmitoyl sarcosine is similar to other fatty acyl sarcosines, such as:

What sets this compound apart is its specific fatty acyl chain length, which influences its surfactant properties and effectiveness in various applications. Each of these similar compounds has unique properties based on their fatty acyl chain length and structure .

Properties

IUPAC Name

2-[hexadecanoyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJOPDNPVFCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4028-10-8 (hydrochloride salt)
Record name Palmitoyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00947022
Record name N-Hexadecanoyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2421-33-2
Record name Palmitoyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexadecanoyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-methylhexadecanamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITOYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582FGY9ST2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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